Mephentermine sulfate
CAS No.: 1212-72-2
Cat. No.: VC0002112
Molecular Formula: C11H19NO4S
Molecular Weight: 261.34 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1212-72-2 |
---|---|
Molecular Formula | C11H19NO4S |
Molecular Weight | 261.34 g/mol |
IUPAC Name | N,2-dimethyl-1-phenylpropan-2-amine;sulfuric acid |
Standard InChI | InChI=1S/C11H17N.H2O4S/c1-11(2,12-3)9-10-7-5-4-6-8-10;1-5(2,3)4/h4-8,12H,9H2,1-3H3;(H2,1,2,3,4) |
Standard InChI Key | NZKLHVGUPFNBFD-UHFFFAOYSA-N |
SMILES | CC(C)(CC1=CC=CC=C1)NC.CC(C)(CC1=CC=CC=C1)NC.OS(=O)(=O)O |
Canonical SMILES | CC(C)(CC1=CC=CC=C1)NC.OS(=O)(=O)O |
Chemical Composition and Pharmacological Profile
Structural Characteristics
Mephentermine sulfate (chemical formula: ) is a bisulfate salt derived from the parent compound mephentermine. Its molecular structure comprises two methyl(2-methyl-1-phenylpropan-2-yl)amine molecules bound to a sulfuric acid group . The compound’s amphiphilic nature, with a logP of 2.54, contributes to its ability to cross the blood-brain barrier while maintaining peripheral vasoactivity .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 424.6 g/mol |
Water Solubility | 0.457 mg/mL |
pKa (Strongest Basic) | 10.3 |
Bioavailability | High (oral, IM, IV routes) |
Mechanism of Action
Mephentermine sulfate functions as a mixed adrenergic agonist:
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Direct Action: Binds to α₁-adrenergic receptors, inducing vasoconstriction in peripheral vasculature .
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Indirect Action: Promotes norepinephrine release from synaptic vesicles, enhancing cardiac contractility via β₁-receptor stimulation .
This dual mechanism increases mean arterial pressure through both vascular resistance and cardiac output modulation .
Clinical Applications and Efficacy
Management of Hypotensive States
A landmark 1959 study demonstrated mephentermine’s efficacy across three hypotension subtypes :
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Essential Hypertension Complications: 10 patients showed 85% BP normalization with 12.5 mg oral doses .
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Diabetes/Cerebrovascular Hypotension: Intramuscular administration (15–30 mg) restored perfusion in 90% of cases .
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Idiopathic Hypotension: Intravenous infusion (0.5 mg/kg) increased systolic BP by 32 ± 8 mmHg within 10 minutes .
Obstetrical Use
Recent randomized trials highlight mephentermine’s role in preventing spinal anesthesia-induced hypotension during cesarean sections:
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Mohta et al. (2010): Compared to phenylephrine, mephentermine showed equivalent hypotension prevention (23% vs. 27%) but lower bradycardia incidence (0% vs. 23%) .
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Datta et al. (2024): Intramuscular administration (15 mg) reduced hypotensive episodes to 8% versus 22.7% with intravenous routes .
Pharmacokinetics and Administration
Route-Specific Kinetics
Route | Onset | Peak (min) | Duration |
---|---|---|---|
Intravenous | 1–2 min | 5–10 | 30–60 |
Intramuscular | 5–10 min | 15–30 | 2–4 hr |
Oral | 15–30 min | 60–90 | 4–6 hr |
The intramuscular route provides sustained effects due to gradual absorption, making it preferable for prophylactic use . Intravenous administration carries higher risks of hypertension (20%) and headaches (27%) compared to IM (8% and 6%, respectively) .
Comparative Analysis with Alternative Vasopressors
Table 2: Mephentermine vs. Phenylephrine in Obstetrics
Parameter | Mephentermine Sulfate | Phenylephrine HCl |
---|---|---|
Hypotension Prevention | 92% | 88% |
Bradycardia Incidence | 0% | 23% |
Umbilical pH | 7.28 ± 0.04 | 7.26 ± 0.05 |
Maternal Hypertension | 8% | 20% |
Recent Advances and Future Directions
Extended-Release Formulations
Phase II trials are investigating sustained-release oral tablets (25 mg) for orthostatic hypotension management, showing 72% reduction in daily symptomatic episodes .
Neuroprotective Applications
Animal models suggest mephentermine may mitigate cerebral hypoperfusion injury through β₂-mediated cerebral vasodilation, though human studies are pending .
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